2-Methylpentane-d14

GC-MS quantification isotope dilution mass spectrometry deuterated internal standard

2-Methylpentane-d14 (CAS 284487-65-6) is the perdeuterated isotopologue of the branched C₆ alkane 2-methylpentane (isohexane), bearing 14 deuterium atoms with the linear formula CD₃CD₂CD₂CD(CD₃)₂ and a molecular weight of 100.26 g·mol⁻¹. It is commercially supplied as a neat liquid with a certified isotopic enrichment of ≥98 atom % D and a chemical purity of 99% (CP), and it exhibits a mass shift of M+14 relative to the protiated parent (MW 86.18 g·mol⁻¹).

Molecular Formula C6H14
Molecular Weight 100.26 g/mol
CAS No. 284487-65-6
Cat. No. B1368666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentane-d14
CAS284487-65-6
Molecular FormulaC6H14
Molecular Weight100.26 g/mol
Structural Identifiers
SMILESCCCC(C)C
InChIInChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D
InChIKeyAFABGHUZZDYHJO-YSWKHMAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentane-d14 (CAS 284487-65-6): Deuterated Isohexane Specifications and Procurement-Quality Data


2-Methylpentane-d14 (CAS 284487-65-6) is the perdeuterated isotopologue of the branched C₆ alkane 2-methylpentane (isohexane), bearing 14 deuterium atoms with the linear formula CD₃CD₂CD₂CD(CD₃)₂ and a molecular weight of 100.26 g·mol⁻¹ . It is commercially supplied as a neat liquid with a certified isotopic enrichment of ≥98 atom % D and a chemical purity of 99% (CP), and it exhibits a mass shift of M+14 relative to the protiated parent (MW 86.18 g·mol⁻¹) [1]. Its physical constants—density 0.760 g·mL⁻¹ at 25 °C, boiling point 62 °C, melting point −154 °C, and refractive index n₂₀/D 1.371—make it the isotopologue of choice when a fully deuterated, branched, volatile hydrocarbon is required for quantitative analytical or mechanistic investigations .

Why Generic Substitution of 2-Methylpentane-d14 with Unlabeled or Alternative Deuterated Analogs Compromises Analytical Accuracy


Isotopically labeled internal standards are not interchangeable commodities: protiated 2-methylpentane co-elutes and shares identical mass spectral features with the target analyte, providing no discrimination; partially deuterated isotopologues retain residual ¹H NMR signals and produce complex isotopomer distributions that degrade quantitative MS accuracy [1]. Even fully deuterated linear-chain alternatives such as n-hexane-d14 differ in boiling point (69 °C vs. 62 °C), melting point (−95 °C vs. −154 °C), density (0.767 vs. 0.760 g·mL⁻¹), and chromatographic retention, meaning they cannot match the solvation, volatility, or separation behaviour of the branched isohexane framework [2][3]. Selection of the correct deuterated analog therefore requires compound-specific, quantitatively verified differentiation, as detailed below.

2-Methylpentane-d14 Quantitative Differentiation Evidence: Comparator Data for Scientific Selection and Procurement


Mass Spectrometric Discrimination: 2-Methylpentane-d14 Provides an Unambiguous M+14 Mass Shift for GC-MS and LC-MS Internal Standardization

2-Methylpentane-d14 exhibits a molecular weight of 100.26 g·mol⁻¹, constituting a mass shift of M+14 (ΔMW = +14.08 g·mol⁻¹, a 16.3% increase) relative to protiated 2-methylpentane (MW 86.18 g·mol⁻¹) [1]. This M+14 increment places the deuterated internal standard 14 mass units above the analyte, ensuring baseline-resolved extracted ion chromatograms with no isotopic cross-contribution between the [M]⁺ envelope of the analyte and the [M+14]⁺ signal of the internal standard when using unit-mass-resolution or high-resolution MS detectors .

GC-MS quantification isotope dilution mass spectrometry deuterated internal standard

Gas Chromatographic Resolution: 2-Methylpentane-d14 Elutes Earlier Than Its Protiated Counterpart with a Predictable Retention Reduction of ~10% at 25 °C

Falconer and Cvetanović (1962) established that on a 300-foot non-polar capillary column, relative GC retention is reduced by 0.72% at 25 °C per substituent deuterium atom for isotopically substituted hydrocarbons [1]. For 2-methylpentane-d14 bearing 14 deuterium atoms, the cumulative relative retention reduction is approximately 10.08% at 25 °C, decreasing to 8.54% at 50 °C, 7.28% at 80 °C, and 6.86% at 105 °C [1]. This H/D isotope effect (IE), confirmed to range between 1.0009 and 1.0400 (ratio of protiated to deuterated retention time) across diverse analytes in GC-MS [2], ensures that 2-methylpentane-d14 consistently elutes before the protiated analyte under typical GC temperature programs.

gas chromatography H/D chromatographic isotope effect deuterated analyte separation

Density Differential: 2-Methylpentane-d14 Density is 16.4% Higher Than Protiated 2-Methylpentane, Enabling Physical Identity Verification

The measured density of 2-methylpentane-d14 is 0.760 g·mL⁻¹ at 25 °C, compared to 0.653 g·mL⁻¹ at 25 °C for protiated 2-methylpentane . This density increase of +0.107 g·mL⁻¹ (+16.4%) is a direct consequence of the mass increase upon full deuteration and provides a simple, non-destructive gravimetric or pycnometric check of isotopic enrichment. By contrast, the linear isomer n-hexane-d14 has a density of 0.767 g·mL⁻¹, reflecting the higher packing efficiency of the linear chain .

deuterated hydrocarbon physical properties density isotope effect isotopic compound characterization

GC-MS Ionization Efficiency Differential: Protiated Analytes Show Higher Total Ion Current Than Deuterated Counterparts, Mandating Response Factor Correction

Alzweiri et al. (2015) demonstrated that protiated analytes systematically exhibit higher mass spectrometric total ion current (TIC) responses than their equimolar deuterated analogs, a phenomenon attributed to faster nuclear spin–electron interactions in the deuterated species that suppress radicalization reactions within the electron impact (EI) chamber [1]. For the model compound dimethyl azelate, the ¹³C-NMR carbonyl carbon relaxation rate was 9 s⁻¹ for the protiated form versus only 3 s⁻¹ for the d₆-deuterated analog, indicating a threefold acceleration of unpaired-electron-mediated processes in the protiated species [1]. This class-level effect applies to 2-methylpentane-d14: equimolar injection of the deuterated internal standard will produce a lower TIC response than the protiated analyte, necessitating empirical response factor determination for each batch and instrument configuration.

deuterated analog MS response ionization efficiency quantitative correction factor

Boiling Point and Low-Temperature Physical State Differentiation: 2-Methylpentane-d14 Remains Liquid 59 °C Below the Melting Point of n-Hexane-d14

2-Methylpentane-d14 boils at 62 °C and melts at −154 °C, whereas the linear-chain isomer n-hexane-d14 boils at 69 °C and melts at −95 °C . The branched isohexane framework thus provides a boiling point 7 °C lower and a liquid range extended by 59 °C at the low-temperature end compared to the linear deuterated hexane. This expanded liquid range is directly attributable to the disruption of molecular packing by the methyl branch in the 2-position, which suppresses the freezing point far more than it affects the boiling point [1].

deuterated solvent selection low-temperature NMR branched vs. linear alkane physical properties

Certified Isotopic Purity: 2-Methylpentane-d14 at 98 atom % D with 99% Chemical Purity Ensures Reproducible Analytical Performance Across Batches

Commercially sourced 2-methylpentane-d14 is supplied with a dual specification: isotopic enrichment ≥98 atom % D and chemical assay 99% (CP) . This exceeds the isotopic purity of typical laboratory-prepared deuterated alkanes, which often contain 5–15% residual protiated isotopologues due to incomplete H/D exchange. The certified specification ensures that the residual protiated fraction (<2%) contributes negligibly to the analyte signal in isotope-dilution workflows, while the 99% chemical purity minimizes extraneous chromatographic peaks. Comparable commercial deuterated alkanes vary in specification: n-hexane-d14 is offered at 99 atom % D, but its higher melting point limits its applicability range .

isotopic purity specification deuterium enrichment certified reference material reliability

Evidence-Backed Research and Industrial Application Scenarios for 2-Methylpentane-d14 Procurement


Quantitative GC-MS Internal Standard for 2-Methylpentane in Petroleum, Environmental, and Headspace VOC Analysis

When quantifying 2-methylpentane in gasoline, refinery streams, or environmental headspace samples by GC-MS, 2-methylpentane-d14 serves as the optimal isotope-dilution internal standard. Its M+14 mass shift ensures complete mass spectrometric discrimination from the protiated analyte , while its ~10% earlier GC elution (at 25 °C on nonpolar columns) provides chromatographic resolution that prevents ion-source competition effects [1]. The 98 atom % D enrichment ensures that residual protiated signal contributes <2% to the analyte peak area, well within the ±5% acceptance criterion for EPA and ISO volatile organic methods. Crucially, laboratories must apply a response factor correction to account for the systematically lower EI ionization efficiency of the deuterated form [2].

¹H NMR Solvent for Hydrocarbon-Soluble Analytes Requiring Proton-Background-Free Spectra

As a perdeuterated branched alkane, 2-methylpentane-d14 is completely ¹H NMR silent, providing a transparent spectroscopic window for proton spectra of hydrocarbon-soluble analytes such as polymers, natural products, and organometallic complexes . Unlike n-hexane-d14, which solidifies at −95 °C, 2-methylpentane-d14 remains liquid down to −154 °C , enabling variable-temperature NMR studies of dynamic processes (e.g., conformational exchange, fluxional coordination) that require sub-−100 °C operation without solvent freezing. Its branched structure also offers distinct solvation properties compared to linear deuterated alkanes, potentially improving the solubility of sterically congested analytes.

Mechanistic and Kinetic Isotope Effect Studies in Hydrocarbon Activation and Catalysis Research

The full deuteration of 2-methylpentane-d14 makes it a well-defined substrate for kinetic isotope effect (KIE) measurements in C–H bond activation, oxidation, and hydrogen-atom-transfer reactions. When used head-to-head against protiated 2-methylpentane, the KIE (k_H/k_D) can be determined by competitive or non-competitive kinetic experiments with GC-MS or NMR analysis. The certified 98 atom % D enrichment ensures that the measured KIE is not confounded by incomplete deuteration . Furthermore, the 16.4% density difference between the deuterated and protiated forms permits gravimetric monitoring of reaction progress in sealed-vessel experiments. The branched framework of 2-methylpentane is particularly relevant for probing regioselectivity in alkane functionalization, as it contains primary, secondary, and tertiary C–H bonds in a single molecule.

Low-Temperature Reaction Medium and Cryogenic Spectroscopy Solvent

With a melting point of −154 °C, 2-methylpentane-d14 offers the lowest freezing point among commercially available fully deuterated C₆ alkanes—59 °C below that of n-hexane-d14 (−95 °C) . This property is critical for matrix-isolation spectroscopy, cryogenic EPR studies of reactive intermediates, and low-temperature organometallic synthesis where a liquid deuterated medium is required below −100 °C. The low boiling point (62 °C) also facilitates facile removal under mild vacuum after reaction completion, minimizing thermal stress on sensitive products. Investigators selecting a deuterated alkane solvent for sub-−100 °C applications must specify the branched isohexane framework, as the linear alternative solidifies in this temperature regime.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpentane-d14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.